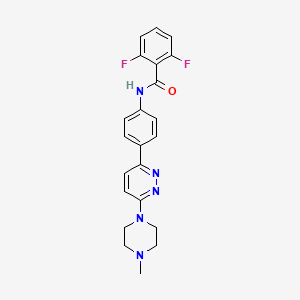

![molecular formula C10H15FN2O B2675974 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline CAS No. 1186041-93-9](/img/structure/B2675974.png)

4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

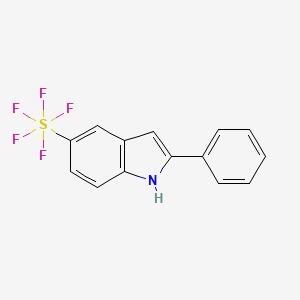

“4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline” is a chemical compound with the molecular formula C10H15FN2O . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves the alkylation of the OH group of vanillin with 2-chloro-N,N-dimethylamine hydrochloride and K2CO3 . The process results in the formation of 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde, which is a precursor to the desired compound .Molecular Structure Analysis

The molecular structure of “4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline” includes functional groups such as an amine group (NH2), an ether group (R-O-R’), and a fluorine atom attached to the benzene ring . The FT-IR spectra showed main absorption bands at 1654 (C=O), 1596 (C=C), 1207 and 1253 (C-N) and 1020 (C-O-C) cm −1 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo cyclocondensation reactions with hydrazine hydrate to form new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction is carried out in formic acid .Scientific Research Applications

Fluorescent Molecular Probes

4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline and its derivatives have been synthesized as new fluorescent solvatochromic dyes. These compounds display strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Metal Ion Recognition and Cellular Staining

Derivatives of this chemical have been utilized to create fluoroionophores, which can chelate specific metal ions such as Zn+2. This property is significant for identifying specific metals in various solutions and for cellular metal staining in fluorescence methods (Hong et al., 2012).

Alzheimer's Disease Research

Certain derivatives have been used in the synthesis of radiofluoro-pegylated phenylbenzoxazole derivatives, evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease through PET scans. These derivatives exhibit high affinity for Aβ(1-42) aggregates, a key marker in Alzheimer's (Cui et al., 2012).

Synthetic Intermediate

It's an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment. Rapid synthetic methods for such intermediates contribute significantly to medicinal chemistry (Zhao et al., 2017).

Photophysical Properties Research

This compound and its variants have been studied for their photophysical properties, such as fluorescence quantum yields and solvatochromism. These studies contribute to understanding the fundamental properties of these molecules and their potential applications in materials science (Song et al., 2018).

Mechanism of Action

While the exact mechanism of action of “4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline” is not specified, it is known that similar compounds, such as Itopride, have anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity . These activities can influence gastric motility, leading to various digestive disorders .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,5-6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNNUFQSAWSUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675893.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2675894.png)

![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)

![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)

![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)

![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)